molecular formula C17H11F3N2O2 B2441558 2,6-difluoro-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide CAS No. 1210507-43-9

2,6-difluoro-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2441558
CAS No.: 1210507-43-9
M. Wt: 332.282
InChI Key: ICITYLMYARHVQO-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with difluoro groups and an isoxazole ring, which imparts unique chemical properties.

Properties

IUPAC Name

2,6-difluoro-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2/c18-12-5-2-1-4-11(12)15-8-10(22-24-15)9-21-17(23)16-13(19)6-3-7-14(16)20/h1-8H,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICITYLMYARHVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial-Scale Hydrolysis of 2,6-Difluorobenzonitrile

The Chinese patent CN101462980B details an optimized hydrolysis protocol using hydrogen peroxide and sodium hydroxide:

Reaction Conditions

Parameter Specification
Starting Material 2,6-Difluorobenzonitrile
Catalyst NaOH (1-10 wt%)
Oxidizing Agent H₂O₂ (200-300 wt%)
Temperature 20-50°C
Reaction Time Until <0.5% starting material remains
Yield 95%
Purity ≥99%

This method eliminates traditional acid/base neutralization steps, reducing salt waste generation by 78% compared to conventional hydrolysis methods. The process achieves remarkable atom economy (92%) through precise stoichiometric control of hydrogen peroxide.

Construction of the Isoxazole Ring System

Oximation-Halogenation-Cyclization Triple Sequence

The methodology from CN116283810A provides a robust framework for isoxazole synthesis:

Step 1: Oximation
2-Fluorobenzaldehyde derivatives react with hydroxylamine hydrochloride in alkaline ethanol (70°C, 24 hr), achieving 94.5% conversion to the corresponding oxime.

Step 2: Halogenation
N-Chlorosuccinimide (NCS) in dimethylacetamide (45°C, 3 hr) effects quantitative halogenation of the oxime intermediate.

Step 3: Cyclization
Triethylamine-mediated ring closure in absolute ethanol (12 hr, reflux) completes isoxazole formation with 95% yield.

Key Optimization Parameters

Factor Impact on Yield
Solvent Polarity DMA > DMF > DMSO
Halogen Source NCS > NBS > NIS
Base Strength Et₃N > pyridine > K₂CO₃

Mannich-Type Coupling Strategy

Amide Bond Formation

The RSC publication demonstrates efficient benzamide coupling using dichloromethane as solvent and triethylamine as base:

General Procedure

  • Activate 2,6-difluorobenzoic acid with EDCl/HOBt in anhydrous DMF
  • Add (5-(2-fluorophenyl)isoxazol-3-yl)methylamine (1.1 eq)
  • Stir at 0°C → RT for 24 hr
  • Purify via column chromatography (EtOAc/hexane 15:85)

Performance Metrics

Metric Value
Conversion Rate 89%
Isolated Yield 72%
Purity (HPLC) 98.4%

Notably, this method avoids racemization issues common in benzamide couplings through careful temperature control and HOBt additive use.

Alternative Synthetic Pathways

One-Pot Tandem Approach

Combining elements from patents and academic methods, a novel tandem process shows promise:

Reaction Scheme
2,6-Difluorobenzonitrile → Hydrolysis → Mixed Anhydride → Direct Coupling with Isoxazolemethylamine

Advantages

  • Eliminates intermediate isolation steps
  • Reduces total synthesis time from 48 hr → 28 hr
  • Maintains yield at 88% with 99.1% purity

Industrial-Scale Production Considerations

Environmental Impact Mitigation

The hydrogen peroxide-mediated process demonstrates superior environmental metrics:

Parameter Traditional Method Novel Method
E-Factor 8.2 1.7
PMI 23 5.4
Wastewater (L/kg) 150 38

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoxazole compounds, including 2,6-difluoro-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide, exhibit significant antimicrobial properties. In vitro assays have shown that this compound can inhibit the growth of various pathogens, including Staphylococcus aureus, with minimum inhibitory concentrations comparable to established antibiotics .

Anticancer Potential

The compound has been investigated for its anticancer properties. A notable study evaluated its efficacy against glioblastoma cell lines, revealing substantial cytotoxic effects. The mechanism involves inducing apoptosis in cancer cells through DNA damage pathways .

Anticonvulsant Effects

In preclinical models, the compound exhibited anticonvulsant activity, significantly reducing seizure frequency in rodent models. This effect is believed to be mediated through modulation of neurotransmitter release and receptor activity.

Case Studies

Study FocusFindingsReference
Antimicrobial EfficacySignificant inhibitory activity against Staphylococcus aureus.
Anticancer ActivityInduced apoptosis in glioblastoma cells; cytotoxic effects confirmed through multiple assays.
Anticonvulsant ActivityReduced seizure frequency in rodent models; mechanism linked to neurotransmitter modulation.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzamide: Shares the benzamide core but lacks the isoxazole ring.

    5-(2-fluorophenyl)isoxazole: Contains the isoxazole ring but lacks the benzamide core.

Uniqueness

2,6-difluoro-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide is unique due to the combination of the difluorobenzamide core and the isoxazole ring, which imparts distinct chemical and biological properties not found in the individual components .

Biological Activity

2,6-Difluoro-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, alongside relevant research findings and case studies.

  • Molecular Formula : C17H11F3N2O
  • Molecular Weight : 332.28 g/mol
  • CAS Number : 1210507-43-9

Anticancer Activity

Research indicates that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, a study highlighted that various isoxazole derivatives showed promising activity against multiple cancer cell lines. The compound demonstrated an IC50 value as low as 1.143 µM against renal cancer cells, indicating potent antiproliferative effects .

Cell Line IC50 (µM)
Human ovarian adenocarcinoma (OVXF 899)2.76
Human renal cancer (RXF 486)1.143
Human gastric carcinoma (GXF 251)9.27

These findings suggest that this compound could serve as a lead compound for the development of new anticancer therapies.

Antibacterial Activity

The antibacterial potential of compounds similar to this compound has also been investigated. Studies show that certain isoxazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae .

Bacterial Strain MIC (µg/mL)
E. faecalis40
P. aeruginosa50
S. typhi45
K. pneumoniae40

Anti-inflammatory Activity

The anti-inflammatory effects of isoxazole derivatives have been documented in various studies, indicating their potential in treating inflammatory diseases. Compounds similar to our target have shown inhibition of pro-inflammatory cytokines and reduced inflammation in animal models .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated the effects of isoxazole derivatives on breast cancer cell lines (MCF-7). The results indicated significant inhibition of cell growth with an increase in lactate dehydrogenase (LDH) levels, suggesting cytotoxic effects at higher concentrations .
  • Antibacterial Efficacy Against Tuberculosis : A study assessed the effectiveness of various benzamide derivatives against Mycobacterium tuberculosis. The findings revealed that specific modifications to the benzamide structure enhanced antibacterial activity, suggesting a pathway for developing new treatments for resistant strains .

Q & A

Q. What are the recommended synthetic routes for 2,6-difluoro-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide?

The synthesis typically involves multi-step reactions. A common approach includes:

Core preparation : React 2,6-difluoroaniline with a benzoyl chloride derivative to form the benzamide backbone.

Isoxazole coupling : Introduce the 5-(2-fluorophenyl)isoxazol-3-yl moiety via nucleophilic substitution or copper-catalyzed cycloaddition.

Methyl linker incorporation : Use reductive amination or alkylation to attach the methyl group bridging the benzamide and isoxazole rings.
Purification often involves column chromatography and recrystallization (e.g., methanol or ethanol) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm fluorine substitution patterns and structural integrity (¹⁹F NMR for fluorinated positions).
  • HPLC-MS : For purity assessment and molecular weight verification.
  • X-ray crystallography : To resolve crystal packing and hydrogen-bonding interactions, as demonstrated in related benzamide derivatives .

Q. What safety protocols should be followed when handling this compound?

  • Personal protective equipment (PPE) : Use gloves, lab coats, and eye protection.
  • Ventilation : Work in a fume hood to avoid inhalation of dust.
  • First aid : In case of skin contact, wash with water and seek medical advice. Refer to GHS guidelines for fluorinated benzamides, which classify similar compounds as irritants .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

  • Docking studies : Use software like AutoDock or Schrödinger to predict binding modes to target enzymes (e.g., TRPS α-subunit in M. tuberculosis).
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes (e.g., RMSD and RMSF metrics) to identify critical interactions, such as fluorine-mediated hydrophobic contacts .

Q. What strategies resolve contradictions in reported biological activity data?

  • Reproducibility checks : Validate assay conditions (e.g., pH, temperature) and compound purity.
  • Target selectivity profiling : Use kinase panels or proteome-wide screens to rule off-target effects.
  • Meta-analysis : Compare synthetic routes (e.g., solvent choice in vs. 14) that may alter conformational stability .

Q. How can metabolic stability and pharmacokinetics (PK) be assessed for this compound?

  • In vitro assays : Perform microsomal stability tests (human/rat liver microsomes) to estimate metabolic half-life.
  • Radiolabeling : Synthesize ¹⁸F or ¹¹C analogs for PET imaging, as done for related benzamide PET tracers .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess bioavailability .

Q. What evidence supports its potential as a protease or enzyme inhibitor?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like α-TRPS using substrate depletion assays.
  • Mutagenesis studies : Identify critical binding residues (e.g., catalytic lysine or aspartate) through site-directed mutagenesis.
  • Structural analogs : Compare with nitazoxanide derivatives (), where amide conjugation is critical for PFOR enzyme inhibition .

Q. How does fluorination at the 2,6-positions influence its physicochemical properties?

  • Lipophilicity : Fluorine atoms increase logP, enhancing membrane permeability (measure via shake-flask or HPLC logP).
  • Metabolic resistance : C-F bonds resist oxidative metabolism, prolonging half-life.
  • Electron-withdrawing effects : Stabilize the benzamide carbonyl, affecting reactivity in nucleophilic environments .

Q. Can this compound serve as a warhead in PROTAC design?

  • Linker optimization : Attach E3 ligase-recruiting moieties (e.g., thalidomide analogs) via the methyl group or isoxazole ring.
  • Ternary complex assays : Validate target degradation efficiency using Western blot or cellular thermal shift assays (CETSA).
  • Reference PROTAC platforms : Adapt strategies from , where fluorobenzamides are used as binding scaffolds .

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